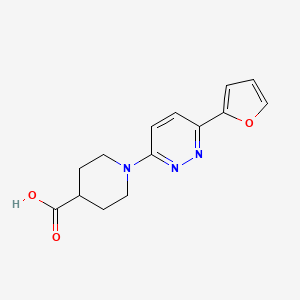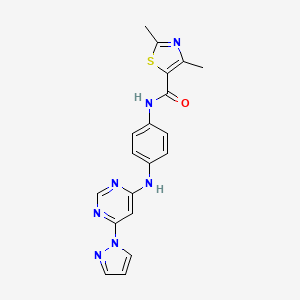
N-(4-((6-(1H-ピラゾール-1-イル)ピリミジン-4-イル)アミノ)フェニル)-2,4-ジメチルチアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N7OS and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍活性
ピラゾリン類は、本化合物を含め、抗腫瘍活性を示すことが実証されています。研究者らは、ピラゾリン類が腫瘍の増殖を阻害し、癌細胞のアポトーシスを誘導する能力を観察しています。 さらなる調査により、関与する特定のメカニズムを解明し、さまざまな癌に対する標的療法としての可能性を探る必要があります .
抗リーシュマニア活性
リーシュマニア属の原生動物寄生虫が原因となるリーシュマニア症は、顧みられない熱帯病です。いくつかのピラゾール誘導体は、強力な抗リーシュマニア活性を示します。 本化合物は、この寄生虫感染症に対する潜在的な薬剤候補として検討することができます .
抗マラリア活性
マラリアは、世界的な健康上の課題として残っています。ピラゾール含有化合物は、抗マラリア剤として有望視されています。 本化合物の構造は、マラリア原虫種に対する潜在的な有効性を調査する価値があります .
CDK2阻害
サイクリン依存性キナーゼ2(CDK2)は、細胞周期の調節において重要な役割を果たします。本化合物の構造は、CDK2選択的阻害剤に開発できる可能性を示唆しています。 このような阻害剤は、異常な細胞分裂を標的にするため、癌治療に役立ちます .
抗酸化作用
酸化ストレスは、さまざまな病気の原因となります。ピラゾリン類は、本化合物を含め、抗酸化活性を示すことが実証されています。 本化合物がフリーラジカルを消去し、細胞成分を保護する能力を調査することは、貴重な洞察を提供する可能性があります .
神経毒性評価
本化合物が、仔魚(幼魚)の脳におけるアセチルコリンエステラーゼ(AchE)活性とマロンジアルデヒド(MDA)レベルに与える影響を調査する価値があります。AchE阻害は、神経伝達、行動、生存に影響を与える可能性があります。 神経毒性の可能性を評価することは、安全性の評価にとって重要です .
作用機序
Target of Action
The primary targets of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide are FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process by which blood cells are formed . CDKs, on the other hand, are a group of protein kinases that regulate the cell cycle .
Mode of Action
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide interacts with its targets by inhibiting their activity . It binds to FLT3 and CDKs, preventing them from performing their normal functions . This inhibition disrupts the cell cycle and hampers the proliferation of cells .
Biochemical Pathways
The inhibition of FLT3 and CDKs by N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma, FLT3, extracellular signal-regulated kinases (ERK), protein kinase B (AKT), and signal transducer and activator of transcription 5 (STAT5) . These proteins are involved in various cellular processes, including cell cycle progression, survival, and apoptosis .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness against acute myeloid leukemia (aml) has been demonstrated in vivo, suggesting that it possesses favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide’s action include the suppression of key proteins involved in cell cycle progression and survival, leading to the onset of apoptosis . In preclinical studies, the compound has shown potent antiproliferative activities against MV4-11 cells, a human myeloid leukemia cell line .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide. It’s important to note that the compound has demonstrated effectiveness in vivo, suggesting that it can function effectively within the complex environment of a living organism .
特性
IUPAC Name |
2,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-12-18(28-13(2)23-12)19(27)25-15-6-4-14(5-7-15)24-16-10-17(21-11-20-16)26-9-3-8-22-26/h3-11H,1-2H3,(H,25,27)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILOCEKBCCQGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2560100.png)
![N-(4-phenylbutan-2-yl)-1-[6-(phenylsulfanyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2560101.png)
![N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/new.no-structure.jpg)
![Diethyl 2-[(2,4-difluoroanilino)methylene]malonate](/img/structure/B2560108.png)
![ethyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2560111.png)
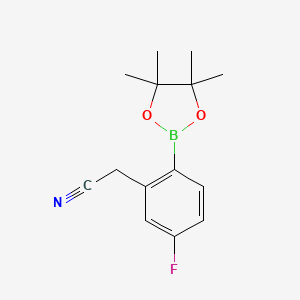



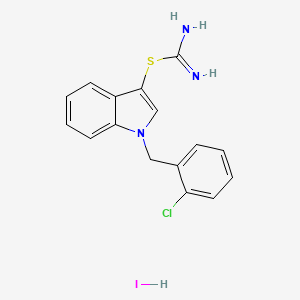
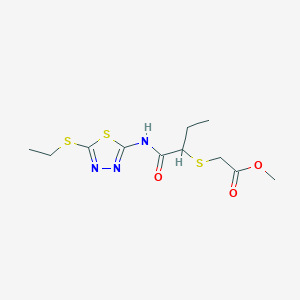
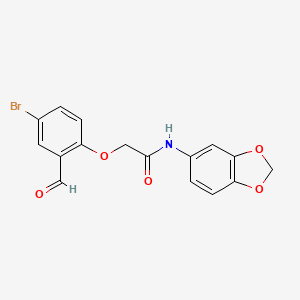
![3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2560122.png)
